molecular formula C21H26N6O2 B2692461 N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251707-38-6

N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2692461
CAS RN: 1251707-38-6
M. Wt: 394.479
InChI Key: FSYNEOMMVKSACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines . They have shown promising anticancer activities, particularly against MCF-7, which was found to be the most sensitive cell line .

c-Met Kinase Inhibition

Another series of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Among them, one compound exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability .

DNA Intercalation

These compounds have been found to intercalate DNA, which is a crucial mechanism of action for many anticancer drugs . The most active derivatives were evaluated for their DNA binding activities, and one compound displayed the highest binding affinity .

Antimicrobial Activity

Some novel 1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives showed promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .

Drug Discovery

The ChEMBL database, where CHEMBL4562535 is listed, is a manually curated database of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .

AI and Machine Learning

Large language models have revolutionized the way with which text and other modalities of data (e.g., molecules and proteins) are dealt, achieving superior performance in various applications and augmenting the scientific discovery process .

properties

IUPAC Name

2-(3-oxo-8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-15(2)16-6-8-17(9-7-16)23-18(28)14-27-21(29)26-13-10-22-19(20(26)24-27)25-11-4-3-5-12-25/h6-10,13,15H,3-5,11-12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYNEOMMVKSACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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